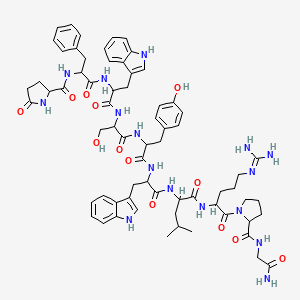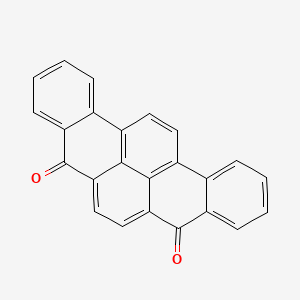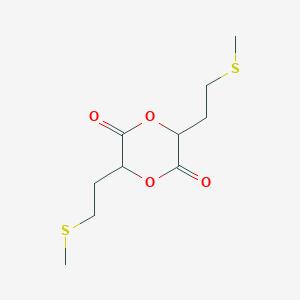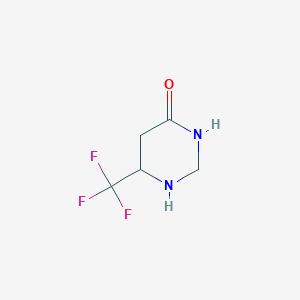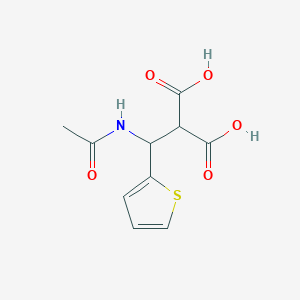
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- est un composé chimique avec la formule structurale suivante :
- Il appartient à la classe des dérivés du 1,2,4-triazole , qui sont des composés hétérocycliques contenant un cycle à cinq chaînons avec deux atomes d'azote et un atome de carbone.
- Le composé présente un groupe phényle (C6H5) attaché à la position 3 du cycle triazole.
- Son nom systématique est 3-(4-hydroxyphényl)-1H-1,2,4-triazole-5-méthanol .
1H-1,2,4-Triazole-5-méthanol, 3-(4-hydroxyphényl)-: C9H8N2O
.Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique diverses méthodes, notamment les réactions de condensation, les cyclisations et les transformations de groupes fonctionnels.
Conditions de réaction : Les conditions de réaction spécifiques dépendent de la voie de synthèse choisie, mais les solvants courants comprennent l'éthanol, le méthanol ou l'acétonitrile.
Production industrielle : Bien qu'il n'existe pas de méthode industrielle largement établie pour la production à grande échelle, les efforts de recherche continuent d'optimiser les voies de synthèse.
Analyse Des Réactions Chimiques
Réactivité : Le composé peut subir diverses réactions, notamment
Réactifs et conditions courants : Pour l'oxydation, des réactifs comme le permanganate de potassium ou l'acide chromique sont utilisés. La réduction peut impliquer une hydrogénation avec un catalyseur métallique. Les réactions de substitution utilisent souvent des halogènes ou des nucléophiles.
Produits principaux : Les produits spécifiques dépendent des conditions de réaction, mais des exemples comprennent les aldéhydes, les acides carboxyliques ou les triazoles substitués.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour des molécules plus complexes en raison de sa réactivité polyvalente.
Biologie : Les chercheurs explorent son potentiel en tant que composé bioactif, comme dans la découverte de médicaments.
Médecine : Les investigations se concentrent sur ses propriétés pharmacologiques, y compris les effets antimicrobiens ou anti-inflammatoires.
Industrie : Bien qu'il ne soit pas largement utilisé dans l'industrie, ses applications peuvent s'étendre au fur et à mesure que la recherche progresse.
Mécanisme d'action
- Le mécanisme d'action du composé dépend de ses interactions spécifiques avec les cibles biologiques.
- Il peut agir comme un inhibiteur enzymatique, un modulateur de récepteurs ou participer à des processus redox.
- Des études plus approfondies sont nécessaires pour élucider son mode d'action précis.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for more complex molecules due to its versatile reactivity.
Biology: Researchers explore its potential as a bioactive compound, such as in drug discovery.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Although not widely used industrially, its applications may expand as research progresses.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques : La fixation du groupe phényle au cycle triazole le distingue des autres dérivés du triazole.
Composés similaires : D'autres composés apparentés comprennent
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-1-3-7(14)4-2-6/h1-4,13-14H,5H2,(H,10,11,12) |
Clé InChI |
SQKGYDJEXAVSRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=N2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


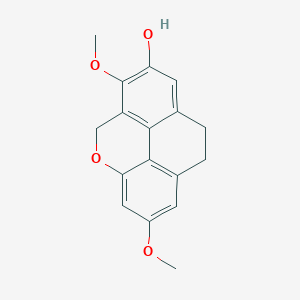
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
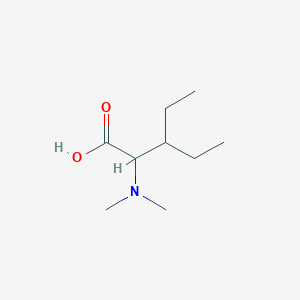


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
